molecular formula C17H25N3O5S B297157 ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate

ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate

Cat. No. B297157
M. Wt: 383.5 g/mol
InChI Key: WBQPHPWAKVEBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate (EMGP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized through a complex process and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit low toxicity in animal models. However, one of the limitations of using ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

Future research on ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate should focus on the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to determine the efficacy of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate.

Synthesis Methods

The synthesis of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is a complex process that involves several steps. The first step involves the protection of the glycine amino group with a benzyl group. This is followed by the coupling of the glycine benzyl ester with N-methylsulfonyl piperazine. The resulting product is then deprotected with hydrogenation to obtain ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate. The overall yield of this process is approximately 50%.

Scientific Research Applications

Ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit various scientific research applications. One of the most significant applications is its potential as a therapeutic agent for the treatment of cancer. ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 4-[2-[benzyl(methylsulfonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O5S/c1-3-25-17(22)19-11-9-18(10-12-19)16(21)14-20(26(2,23)24)13-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3

InChI Key

WBQPHPWAKVEBSO-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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